

Comparative Analysis: 4-Hexen-3-one vs. 5-Hexen-2-one

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Compound Focus: 4-Hexen-3-one

CAS No.: 50396-87-7

Cat. No.: S3317472

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The following table summarizes the key identifiers and structural features of these two isomeric unsaturated ketones.

Property	4-Hexen-3-one	5-Hexen-2-one
CAS Registry Number	2497-21-4 [1] [2]	109-49-9 [3]
Other Names	Ethyl 1-propenyl ketone; 2-Hexen-4-one [1]	Allylacetone; 1-Hexen-5-one [3]
Molecular Formula	C ₆ H ₁₀ O [1]	C ₆ H ₁₀ O [3]
Molecular Weight	98.14 g/mol [1]	98.1430 g/mol [3]
IUPAC Name	(4E)-hex-4-en-3-one [1]	hex-5-en-2-one [3]
Structure	(CH ₃ -CH ₂ -C(=O)-CH=CH-CH ₃) (An α,β-unsaturated ketone)	(H ₂ C=CH-CH ₂ -CH ₂ -C(=O)-CH ₃) (A non-conjugated unsaturated ketone)

Property	4-Hexen-3-one	5-Hexen-2-one
Key Feature	Carbonyl group is conjugated with the carbon-carbon double bond.	Carbonyl and alkene groups are separated, not conjugated.

Experimental Data & Synthetic Methods

While direct "performance" data in a biological context is lacking, here are experimental insights into their synthesis and physicochemical behavior from the literature.

Synthesis of 4-Hexen-3-one

A patented method describes its production via catalytic dehydration of 4-hydroxy-3-hexanone. This process uses a mesoporous composite catalyst ($\text{WO}_3/\text{ZrO}_2\text{-SiO}_2$ or $\text{MoO}_3/\text{ZrO}_2\text{-SiO}_2$) under specific conditions [2]:

- **Reaction Temperature:** 200–450 °C (optimal range 250–380 °C)
- **Weight Hourly Space Velocity (WHSV):** 0.5–15 hr^{-1} (optimal range 1–10 hr^{-1})
- **Reported Performance:** Under optimized conditions (300 °C, WHSV of 5 hr^{-1}), the process achieved a 4-hydroxy-3-hexanone conversion of **99.1%** with a **4-hexen-3-one** selectivity of **96.5%** [2].

Reactivity in Gas-Phase Reactions

A kinetic study provides quantitative data on the reactivity of both compounds with chlorine (Cl) atoms, which can be indicative of their stability and reaction mechanisms [4].

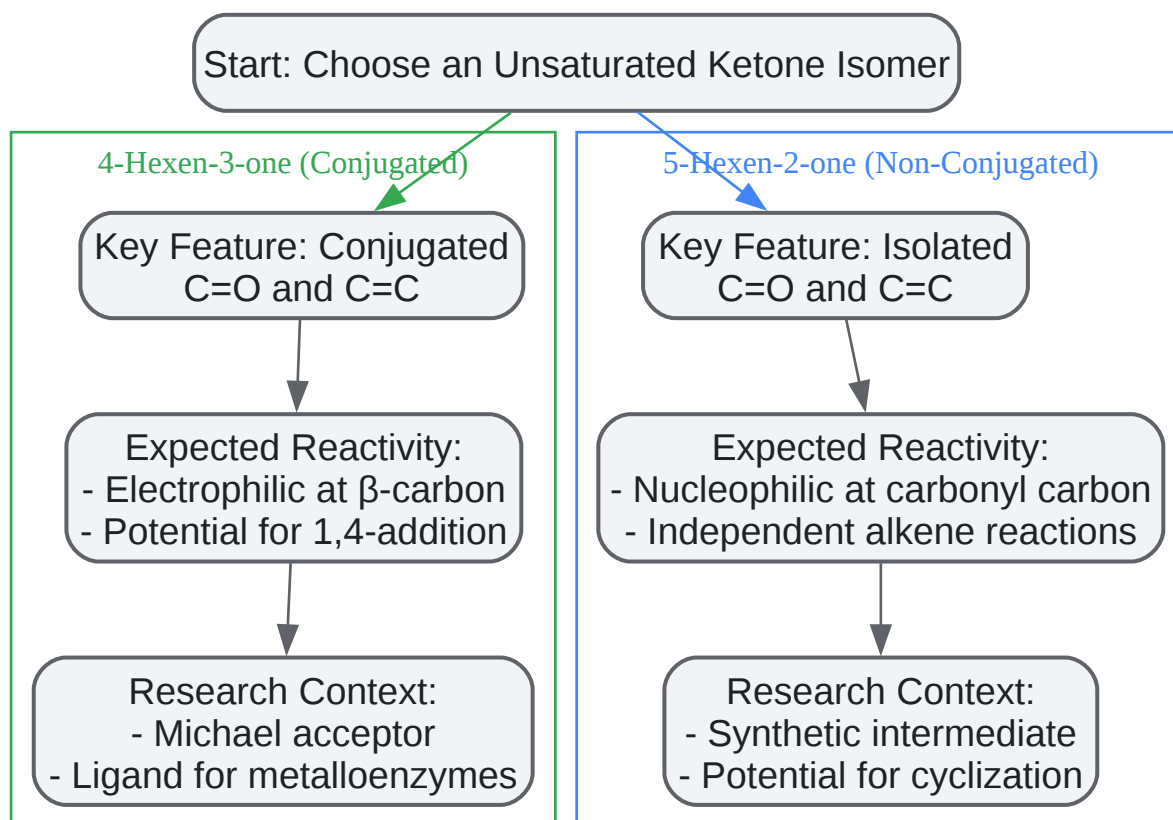
- **Experimental Conditions:**
 - **Temperature:** 298–363 K
 - **Pressure:** 500–760 Torr (using N_2 and O_2)
 - **Analytical Method:** Gas Chromatography with a Flame Ionization Detector (GC-FID)
- **Kinetic Data Table:**

Compound	Room Temperature (298 K) Rate Coefficient (cm ³ molecule ⁻¹ s ⁻¹)	Arrhenius Expression [4]
4-Hexen-3-one	$(5.55 \pm 1.31) \times 10^{-10}$	$(k_1 = (2.82 \pm 1.76) \times 10^{-12} \exp[(1556 \pm 438)/T])$
5-Hexen-2-one	$(4.14 \pm 1.25) \times 10^{-10}$	$(k_2 = (4.6 \pm 2.4) \times 10^{-11} \exp[(646 \pm 171)/T])$

This data shows that **4-hexen-3-one** is more reactive toward Cl atoms than its isomer at room temperature. The higher activation energy for **4-hexen-3-one** also suggests its reactivity is more sensitive to temperature changes [4].

Research Considerations & Pathways

Based on their structures, the two isomers would behave very differently in a research or development setting. The following diagram outlines the key logical considerations for their application.



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How to Proceed Further

The current information is a starting point. For drug development, you will need deeper data. I suggest you:

- **Probe Specific Bioactivities:** Conduct targeted assays to evaluate cytotoxicity, receptor binding, or metabolic stability for these compounds.
- **Investigate Synthetic Utility:** Use **4-hexen-3-one** as a **Michael acceptor** in reactions with carbon, oxygen, and sulfur nucleophiles. Explore 5-hexen-2-one in transition-metal-catalyzed reactions or as a precursor for heterocyclic synthesis.
- **Consult Specialized Databases:** Search for more specific data on platforms like **SciFinder[®]** or **Reaxys**, which can provide a wider range of physicochemical properties, spectral data, and documented biological activities.

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References

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